molecular formula C18H19NO5S B2665668 4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-phenylmorpholine CAS No. 946234-42-0

4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-phenylmorpholine

Cat. No.: B2665668
CAS No.: 946234-42-0
M. Wt: 361.41
InChI Key: RKMYHSWLYCMBKQ-UHFFFAOYSA-N
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Description

4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-phenylmorpholine is a complex organic compound that features a morpholine ring substituted with a phenyl group and a sulfonyl group attached to a benzodioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-phenylmorpholine typically involves multiple steps, starting with the preparation of the benzodioxine moiety. One common method involves the reaction of catechol with ethylene glycol in the presence of an acid catalyst to form 2,3-dihydro-1,4-benzodioxine. This intermediate is then sulfonated using chlorosulfonic acid to yield 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride. The final step involves the reaction of this sulfonyl chloride with 2-phenylmorpholine under basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-phenylmorpholine can undergo various types of chemical reactions, including:

    Oxidation: The benzodioxine moiety can be oxidized to form quinone derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-phenylmorpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme activity due to its sulfonyl group.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This interaction can affect various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1,4-benzodioxin-6-sulfonyl fluoride
  • 1-[(2,6-difluorophenyl)sulfonyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine

Uniqueness

4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-phenylmorpholine is unique due to the combination of its morpholine ring and benzodioxine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-phenylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c20-25(21,15-6-7-16-17(12-15)24-11-10-23-16)19-8-9-22-18(13-19)14-4-2-1-3-5-14/h1-7,12,18H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMYHSWLYCMBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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